

(3S)-3-tert-butylcyclohexan-1-one molecular weight and formula

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Compound of Interest

Compound Name: (3S)-3-tert-butylcyclohexan-1-one

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Technical Guide: (3S)-3-tert-butylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound **(3S)-3-tert-butylcyclohexan-1-one**, focusing on its core physicochemical properties and characterization. Given that this molecule is a chiral chemical intermediate primarily used in organic synthesis, this guide emphasizes its chemical data rather than biological pathways, which are not established for this compound.

Core Chemical Properties

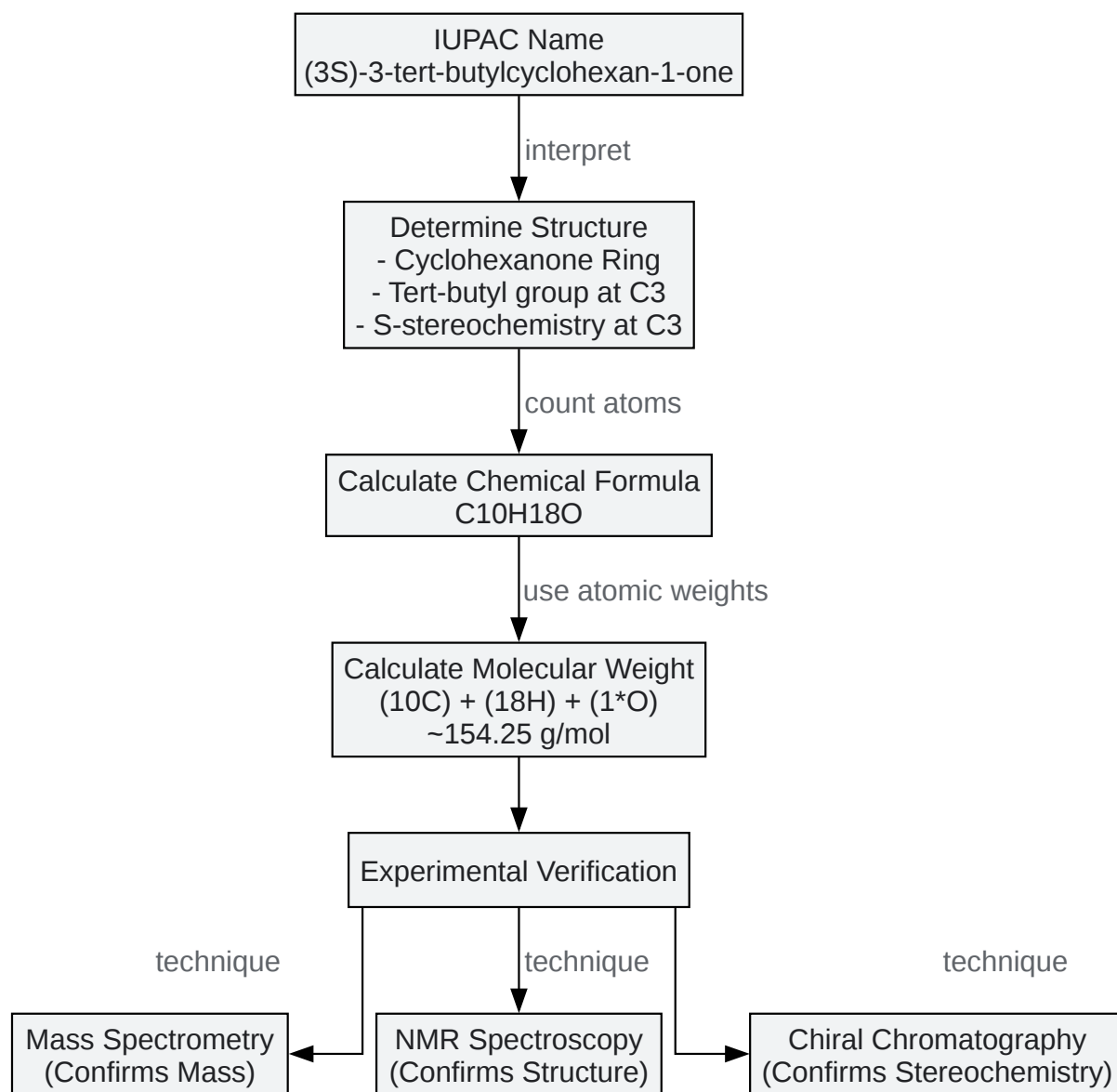
(3S)-3-tert-butylcyclohexan-1-one is a substituted cyclohexanone derivative. The presence of a tert-butyl group at the third carbon atom creates a chiral center, with the "(3S)" designation specifying the stereochemistry at this position.

The fundamental properties of the molecule are summarized below. The molecular formula is C₁₀H₁₈O.^{[1][2]} Its average molecular weight is approximately 154.25 g/mol.^{[1][2][3]}

Property	Value	Source
IUPAC Name	3-tert-butylcyclohexan-1-one	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1] [2]
Molecular Weight	154.25 g/mol	[1] [2] [3]
Monoisotopic Mass	154.135765 Da	[1]
CAS Number	936-99-2 (for the racemate)	[1] [2]

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound like **(3S)-3-tert-butylcyclohexan-1-one** follows a standard logical progression from its chemical name to the verification of its structure and properties.



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Caption: Workflow for Chemical Compound Identification.

Experimental Protocols

As a chemical intermediate, **(3S)-3-tert-butylcyclohexan-1-one** does not have associated drug development or signaling pathway protocols. Instead, relevant experimental procedures involve its synthesis and analytical characterization. Below is a representative protocol for confirming the molecular weight of the compound via mass spectrometry.

Objective: To confirm the molecular weight of 3-tert-butylcyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Sample of 3-tert-butylcyclohexan-1-one
- Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
- GC-MS instrument equipped with an electron ionization (EI) source
- Standard non-polar GC column (e.g., DB-5ms)
- Microsyringe for sample injection

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the chosen volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
 - Set the injector temperature to 250°C.
 - Set the carrier gas (Helium) flow rate to approximately 1 mL/min.
 - Set the MS transfer line temperature to 280°C.
 - Set the ion source temperature to 230°C.

- Configure the MS to scan a mass range of m/z 40-300.
- Injection: Inject 1 μL of the prepared sample into the GC injector port.
- Data Acquisition: The compound will travel through the GC column, separate from any impurities, and then enter the mass spectrometer. In the MS, it will be ionized by electron impact.
- Data Analysis:
 - Analyze the resulting mass spectrum for the molecular ion peak (M^+).
 - For 3-tert-butylcyclohexan-1-one ($\text{C}_{10}\text{H}_{18}\text{O}$), the expected molecular ion peak will be at an m/z (mass-to-charge ratio) of approximately 154.1.
 - Observe characteristic fragmentation patterns, such as the loss of the tert-butyl group, to further confirm the structure.

Biological Context and Signaling Pathways

(3S)-3-tert-butylcyclohexan-1-one is a synthetic building block. There is no established body of research indicating that it is involved in specific biological signaling pathways or that it is a lead compound in drug development. While derivatives of its parent structure, 4-tert-butylcyclohexanone, have been investigated for certain biological activities, this specific isomer is not a known bioactive agent.[4] Therefore, a signaling pathway diagram is not applicable to this compound.

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References

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